molecular formula C15H19N3O2 B6630009 N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine

カタログ番号 B6630009
分子量: 273.33 g/mol
InChIキー: QTUGULIGTLGSCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine, also known as BRL-15572, is a compound that has been extensively studied for its potential use in treating various neurological disorders.

作用機序

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine is a selective antagonist of the GABA-B receptor, which is a type of neurotransmitter receptor that plays a role in regulating the release of various neurotransmitters such as dopamine and serotonin. By blocking the GABA-B receptor, N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine increases the release of these neurotransmitters, which may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which may contribute to its antidepressant and anxiolytic effects. N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine has also been shown to increase the release of acetylcholine in the hippocampus, which may contribute to its cognitive-enhancing effects.

実験室実験の利点と制限

One advantage of using N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine in lab experiments is that it has been extensively studied and characterized, making it a well-established tool for studying the GABA-B receptor and its role in various neurological disorders. However, one limitation of using N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine is that it is a selective antagonist of the GABA-B receptor, meaning that it may not be suitable for studying the effects of other neurotransmitter receptors that may be involved in these disorders.

将来の方向性

There are several potential future directions for research on N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine. One direction is to further investigate its potential use in treating various neurological disorders, particularly those that are associated with cognitive impairment. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanisms underlying its biochemical and physiological effects, which may lead to the development of more effective treatments for these disorders.
Conclusion:
In conclusion, N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine is a compound that has been extensively studied for its potential use in treating various neurological disorders. Its selective antagonism of the GABA-B receptor has been shown to have anxiolytic, antidepressant, antipsychotic, and cognitive-enhancing effects in animal models. While there are limitations to its use in lab experiments, it remains a well-established tool for studying the GABA-B receptor and its role in these disorders. Further research is needed to fully understand its potential therapeutic applications and underlying mechanisms of action.

合成法

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine can be synthesized using a multi-step process that involves the reaction of 1-(1H-pyrazol-4-yl)ethanamine with 3,4-dihydro-2H-1,5-benzodioxepin-6-carboxaldehyde in the presence of a reducing agent. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

科学的研究の応用

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine has been studied extensively for its potential use in treating various neurological disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as antipsychotic effects in models of schizophrenia. N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine has also been shown to improve cognitive function in animal models, making it a potential treatment for cognitive impairment associated with various neurological disorders.

特性

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-11(13-9-17-18-10-13)16-8-12-4-2-5-14-15(12)20-7-3-6-19-14/h2,4-5,9-11,16H,3,6-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUGULIGTLGSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNN=C1)NCC2=C3C(=CC=C2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。